3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol
Overview
Description
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a chemical compound with the molecular formula C5H10F3NO It is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 2,2,2-trifluoroethylamine reacts with 3-chloropropanol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups.
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the propanol chain.
3-Amino-1-propanol: Similar structure but without the trifluoroethyl group
Uniqueness
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is unique due to the combination of the trifluoroethyl group and the propanol chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications .
Biological Activity
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity, which can influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: CHFNO
- Molecular Weight: 157.13 g/mol
The presence of both hydroxyl and amino functional groups allows for diverse reactivity and interaction with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoroethyl group can enhance binding affinity to certain molecular targets, leading to modulation of metabolic pathways. Key mechanisms include:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes.
- Receptor Binding: It may interact with receptors that regulate cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.
- Pharmacological Applications: The compound has been explored as a biochemical probe due to its unique trifluoroethyl group, which may enhance its pharmacological profile.
- Cellular Effects: In vitro studies have shown that compounds with similar structures can stabilize microtubules in cells, suggesting potential applications in cancer therapy .
Case Studies
Several studies have investigated the biological effects of compounds related to or including this compound:
Case Study 1: Microtubule Stabilization
A study examined the effects of related triazolopyrimidine compounds on microtubule stabilization in cellular assays. These compounds demonstrated significant increases in acetylated tubulin levels at concentrations as low as 100 nM, indicating their potential as therapeutic agents targeting microtubule dynamics in cancer cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds with trifluoroethyl substitutions showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl group may play a critical role in enhancing antimicrobial efficacy .
Data Table: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHFNO | Unique trifluoroethyl group enhances lipophilicity |
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol | CHFNO | Shorter carbon chain; different biological activity |
3-Aminopropanol | CHNO | Simpler structure; lacks trifluoroethyl group |
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)4-9-2-1-3-10/h9-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNOVCYQWFZTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767629-92-5 | |
Record name | 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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